1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone
Description
Properties
CAS No. |
886494-62-8 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[5-(4-amino-2-methylphenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H13NO2/c1-8-7-10(14)3-4-11(8)13-6-5-12(16-13)9(2)15/h3-7H,14H2,1-2H3 |
InChI Key |
AIPUJAXPSLABMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Bromination of 2-Acetylfuran
The foundational step in the most widely reported synthesis involves bromination of 2-acetylfuran at the 5-position. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) is the preferred reagent, achieving yields of 44–50% under mild conditions (0–25°C, 30 min–24 h). Key parameters include:
| Entry | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | DMF | 0°C → 25°C | 24 h | 50% |
| 2 | DMF | 25°C | 30 min | 44.5% |
This regioselective bromination is critical for subsequent coupling reactions.
Suzuki–Miyaura Cross-Coupling
The 5-bromo-2-acetylfuran intermediate undergoes Suzuki coupling with a 4-(tert-butoxycarbonylamino)-2-methylphenylboronic acid to install the aminophenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol/water mixtures (3:1:1) at reflux (80–100°C) yield 65–75% of the coupled product. Deprotection of the Boc group using trifluoroacetic acid (TFA) or HCl in methanol furnishes the final compound.
Optimized Conditions :
Alternative Pathways
Friedel–Crafts Acylation
Direct acylation of 5-(4-amino-2-methylphenyl)furan with acetyl chloride via Friedel–Crafts is less favorable due to furan’s low reactivity. However, using AlCl₃ in dichloromethane at 0°C achieves moderate yields (35–40%).
One-Pot Cyclization
Microwave-assisted cyclization of γ-keto esters with 4-amino-2-methylaniline in isopropyl alcohol (600 W, 30 min) provides a 55% yield, bypassing intermediate isolation.
Mechanistic Insights and Challenges
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 72% | High regioselectivity, scalable | Requires Boc protection/deprotection |
| Bromination+NBS | 44–50% | Mild conditions, regioselective | Moderate yields |
| Microwave Cyclization | 55% | Rapid, one-pot | Specialized equipment needed |
| Friedel–Crafts | 35–40% | Direct acylation | Low furan reactivity |
Scalability and Industrial Relevance
The Suzuki route is industrially preferred due to compatibility with continuous flow systems and high purity outputs (>98% by HPLC). Bromination scalability is limited by NBS cost, prompting research into catalytic bromination using H₂O₂/HBr systems.
Chemical Reactions Analysis
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Scientific Research Applications
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antibacterial effects . Additionally, the presence of the furan ring allows for interactions with nucleophilic sites in biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of furan-2-yl ethanone derivatives are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent (electron-withdrawing) in 1-(5-(4-Chlorophenyl)furan-2-yl)ethanone enhances reversible inhibition of SARS-CoV-2 3CL protease (IC₅₀ = 13 μM) . In contrast, the 4-methyl group (electron-donating) in 1-(5-p-Tolylfuran-2-yl)ethanone lacks reported bioactivity, suggesting substituent polarity critically influences target binding . Fluorination at the α-position of ketones (e.g., compound 12d in ) reduces inhibitory activity, highlighting steric/electronic trade-offs .
Analog 1-(2-Amino-5-(furan-2-yl)phenyl)ethanone (2-NH₂ substitution) shows utility in antitubercular agents but lacks the methyl group, indicating that methyl substitution may optimize pharmacokinetics .
Heterocyclic Backbone Variations :
- Replacement of phenyl with naphthofuran (e.g., ’s compound) introduces planar aromaticity, enhancing interactions with mycobacterial targets .
Q & A
Q. What are the recommended synthetic routes for 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone, and how can reaction yields be optimized?
Methodological Answer: A common approach involves condensation reactions between furan derivatives and substituted acetophenones. For example, a modified Friedel-Crafts acylation can be employed to introduce the acetyl group to the furan ring, followed by Suzuki-Miyaura coupling to attach the 4-amino-2-methylphenyl moiety . Key optimization steps include:
- Using anhydrous solvents (e.g., dry THF or DCM) to prevent side reactions.
- Catalytic systems: Pd(PPh₃)₄ for cross-coupling reactions, with yields improved by microwave-assisted synthesis (60–80°C, 2–4 hours) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm the presence of the acetyl group (δ ~2.5 ppm for CH₃ in ¹H NMR; δ ~200 ppm for carbonyl in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm for furan and phenyl rings) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 242.1184 for C₁₃H₁₃NO₂) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in NMR) be resolved for derivatives of this compound?
Methodological Answer: Discrepancies often arise from electronic effects or hydrogen bonding . For example:
- Unexpected deshielding : The amino group (-NH₂) on the phenyl ring may participate in intramolecular hydrogen bonding with the furan oxygen, shifting NMR signals. Use variable-temperature NMR to observe dynamic effects or DMSO-d₆ to disrupt H-bonding .
- Contradictory mass spectra : Isotopic patterns (e.g., brominated impurities) can distort HRMS data. Perform elemental analysis or LC-MS/MS to confirm molecular composition .
Q. What strategies mitigate low yields in the Suzuki-Miyaura coupling step during synthesis?
Methodological Answer: Low yields often stem from catalyst poisoning or steric hindrance . Solutions include:
- Pre-activation of the boronic acid : Use 4-amino-2-methylphenylboronic acid pinacol ester to enhance stability and reactivity .
- Ligand optimization : Replace PPh₃ with SPhos or XPhos ligands to improve catalytic efficiency .
- Reaction monitoring : Track progress via TLC (UV-active spots) or in situ FTIR to detect carbonyl intermediates.
Q. How can computational modeling predict the compound’s reactivity in drug-discovery applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the acetyl group’s carbonyl is a reactive site for Schiff base formation .
- Molecular docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina. The furan ring’s π-π stacking and amino group’s H-bonding are critical for binding affinity .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity (e.g., antimicrobial vs. no activity)?
Methodological Answer:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus ATCC 25923) to ensure reproducibility .
- Control experiments : Test for cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .
- Batch variability : Characterize each synthesis batch via HPLC and NMR to rule out impurities affecting bioactivity .
Experimental Design for Novel Applications
Q. What experimental framework is recommended for studying this compound’s photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy : Measure absorbance in ethanol (λ_max ~270 nm for the furan-phenyl system) .
- Fluorescence quenching : Titrate with metal ions (e.g., Cu²⁺) to assess chelation potential. Use Stern-Volmer plots to quantify quenching constants .
- Time-resolved spectroscopy : Evaluate excited-state lifetimes (ns-µs range) to identify applications in organic LEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
